

Tilomisole: A Technical Guide to its Physicochemical Properties, Solubility, and Stability

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Compound of Interest

Compound Name: *Tilomisole*

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Introduction to Tilomisole

Tilomisole, also known as WY-18,251, is an experimental immunomodulatory agent that has been investigated for its potential therapeutic effects, including in the treatment of cancer.[1] It is structurally an analog of levamisole, another immunomodulatory drug.[2] More recent research has also explored **tilomisole** derivatives as potent anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3] This technical guide provides a comprehensive overview of the available data on the physicochemical properties, solubility, and stability of **tilomisole**, intended to support further research and development efforts.

Physicochemical Properties

While extensive experimental data on **tilomisole** is limited in publicly available literature, its fundamental physicochemical properties have been computed and are summarized below. These properties provide a foundational understanding of the molecule's behavior.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₁ ClN ₂ O ₂ S	PubChem[4]
Molecular Weight	342.8 g/mol	PubChem[4]
IUPAC Name	2-[1-(4-chlorophenyl)- [5]thiazolo[3,2-a]benzimidazol- 2-yl]acetic acid	PubChem[4]
CAS Number	58433-11-7	PubChem[4]
XLogP3	4.3	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	5	PubChem[4]
Rotatable Bond Count	3	PubChem[4]

Solubility Profile

Specific experimental solubility data for **tilomisole** in various solvents and across a range of pH values is not readily available in the public domain. However, based on its chemical structure, which includes a carboxylic acid moiety, its solubility is expected to be pH-dependent. It is likely to exhibit higher solubility in alkaline aqueous solutions where the carboxylic acid is deprotonated, and lower solubility in acidic conditions. Its relatively high calculated XLogP3 value of 4.3 suggests that it is a lipophilic compound, indicating potentially good solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **tilomisole** can be determined using the widely accepted shake-flask method. This protocol is a standard approach for obtaining thermodynamic solubility data.

- Preparation of Solvent Media: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to represent physiological and other relevant conditions. A

selection of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide) should also be prepared.

- **Sample Preparation:** Add an excess amount of **tilomisole** powder to vials containing a known volume of each solvent medium. The excess solid is necessary to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically in preliminary experiments.[6][7]
- **Sample Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- **Quantification:** Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent and quantify the concentration of **tilomisole** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
- **Data Analysis:** The determined concentration represents the equilibrium solubility of **tilomisole** in the specific solvent at the tested temperature. The experiment should be performed in triplicate for each condition to ensure accuracy and precision.[9]

Stability Profile

Detailed stability studies and degradation kinetics for **tilomisole** are not extensively reported. As a complex heterocyclic molecule, it may be susceptible to degradation under various stress conditions. Potential degradation pathways could include hydrolysis of the amide-like linkages within the heterocyclic core, oxidation, and photodecomposition.

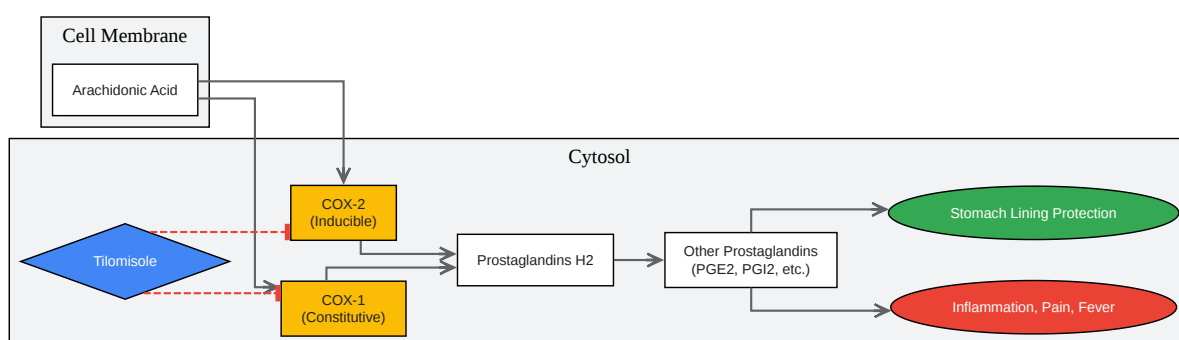
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocol outlines a general approach based on ICH guidelines.[5][10][11][12]

- Stress Conditions: Subject **tilomisole** to a range of stress conditions to induce degradation. These typically include:
 - Acidic Hydrolysis: Reflux in 0.1 M HCl at 60-80 °C for several hours.[13][14]
 - Basic Hydrolysis: Reflux in 0.1 M NaOH at 60-80 °C for several hours.[13][14]
 - Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[14][15]
 - Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for an extended period.[14]
 - Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12]
- Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
- Analytical Method Development: Analyze the stressed samples using a chromatographic technique, typically HPLC with a photodiode array (PDA) detector. The goal is to develop a method that can separate the intact **tilomisole** from all significant degradation products. The PDA detector is used to assess peak purity.
- Method Validation: Once a suitable separation is achieved, the analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
- Formal Stability Studies: To establish a retest period, formal stability studies should be conducted on at least three primary batches of the drug substance under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.[10][11][12] Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[12]

Mechanism of Action: COX Inhibition

Recent studies on **tilomisole** derivatives have identified their mechanism of action as anti-inflammatory agents to be the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[16][17] The inhibition of this pathway leads to a reduction in the inflammatory response.

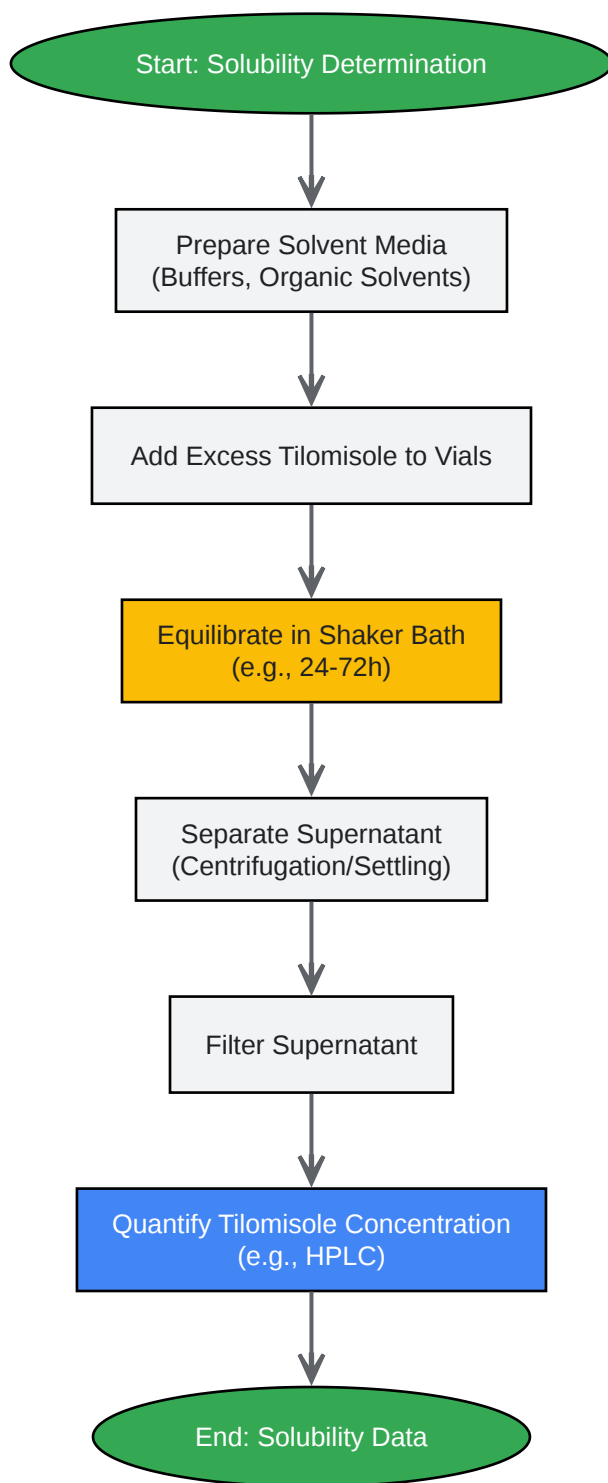


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Caption: **Tilomisole** inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

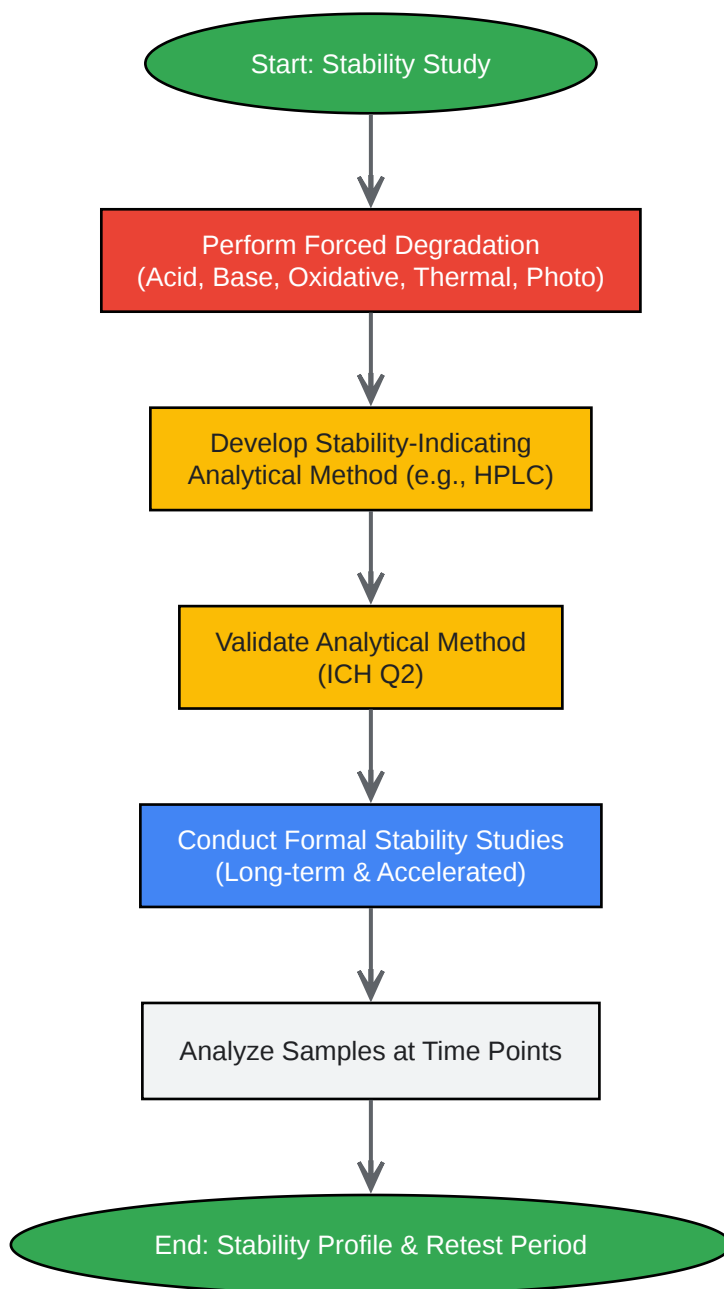
Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for determining the equilibrium solubility of **tilomisolet**.



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Caption: Workflow for assessing the stability of **tilomisolet**.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties, solubility, and stability of **tilomisolet**. While specific experimental data remains scarce, this document provides a framework for researchers by presenting computed

properties, outlining standard experimental protocols for characterization, and illustrating its known mechanism of action as a COX inhibitor. The provided workflows and protocols offer a robust starting point for any laboratory initiating studies on this promising experimental drug. Further empirical studies are necessary to fully characterize the solubility and stability profile of **tilomisole** to support its potential development as a therapeutic agent.

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